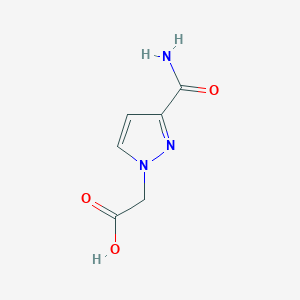

2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid

Description

Contextualization within Pyrazole-Containing Compounds in Academic Research

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold for a multitude of compounds with diverse applications. bldpharm.comsigmaaldrich.com These compounds are a cornerstone in medicinal chemistry, with many demonstrating a broad spectrum of biological activities. sigmaaldrich.comuomustansiriyah.edu.iq The pyrazole ring's unique electronic properties, featuring both a hydrogen bond donor (the pyrrole-like NH group) and a hydrogen bond acceptor (the pyridine-like N atom), allow for varied interactions with biological targets. sigmaaldrich.com This has led to the development of numerous pharmaceuticals containing the pyrazole core. sigmaaldrich.comvscht.cz

The specific compound, 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid, is a disubstituted pyrazole. It features a carbamoyl (B1232498) group (-C(=O)NH2) at the 3-position and an acetic acid group (-CH2COOH) attached to one of the ring's nitrogen atoms. This combination of a carboxamide and a carboxylic acid functional group on a pyrazole scaffold suggests a molecule with potential for complex hydrogen bonding and coordination chemistry, making it an interesting candidate for further research.

Historical Perspective of Pyrazole-Carboxamide Derivatives in Scientific Literature

The history of pyrazole chemistry dates back to 1883 with Ludwig Knorr's synthesis of a pyrazole derivative. wikipedia.org Since then, the synthesis and functionalization of the pyrazole ring have been subjects of intense study. Pyrazole-carboxamides, in particular, have a significant history in the scientific literature. The introduction of a carboxamide group onto the pyrazole ring has been a key strategy in the development of various biologically active molecules. spectroscopyonline.com

Early research into pyrazole-carboxamides often focused on their synthesis and basic chemical characterization. Over the decades, as synthetic methodologies became more sophisticated, researchers began to explore the diverse pharmacological potential of these derivatives. This has led to the discovery of pyrazole-carboxamides with a wide range of activities, including their use in agrochemicals. vscht.cz The historical development of this class of compounds provides a rich backdrop for understanding the potential significance of newer derivatives like this compound.

Current Research Significance of this compound

While specific, in-depth research articles solely focused on this compound are not extensively available in the public domain, its chemical structure points to areas of current research interest. The presence of the pyrazole acetic acid moiety is significant, as this structural motif has been explored for its potential as a CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes) antagonist. vscht.cz CRTh2 is a receptor involved in inflammatory and allergic responses, making its antagonists potential therapeutic agents for conditions like asthma and allergic rhinitis. vscht.cz

The carbamoyl group at the 3-position is also noteworthy. Pyrazole-3-carboxamide derivatives have been investigated for various medicinal applications. The specific arrangement of functional groups in this compound makes it a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, with both a carboxylic acid and a carboxamide, allows for a range of chemical modifications and the potential to create libraries of related compounds for screening and drug discovery.

The compound is commercially available from suppliers of research chemicals, which indicates its use in ongoing research and development projects. sigmaaldrich.comchemicalbook.com Its availability suggests that it is being utilized as a starting material or a reference compound in various chemical and biological studies.

Overview of Research Methodologies Applied to this compound Studies

The study of a compound like this compound would typically involve a range of established research methodologies to elucidate its structure, purity, and properties.

Synthesis: The synthesis of pyrazole derivatives is a well-established area of organic chemistry. Common methods include the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. bldpharm.compg.edu.pl For this compound, a plausible synthetic route would involve the reaction of a suitably functionalized hydrazine with a three-carbon building block already containing or capable of forming the carbamoyl and acetic acid functionalities.

Spectroscopic Analysis: To confirm the structure and purity of the synthesized compound, a suite of spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would provide information about the number and connectivity of the protons. The ¹³C NMR spectrum would reveal the number of unique carbon environments. While specific spectral data for this compound is not readily available in public literature, related pyrazole derivatives show characteristic signals for the pyrazole ring protons and carbons, as well as for the substituents. bldpharm.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, the O-H and C=O stretching of the carboxylic acid, and the C=N and C=C stretching of the pyrazole ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of the molecular formula. bldpharm.com

Crystallographic Analysis: X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. wikipedia.org

Below is a summary of the key properties and identifiers for the compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1006458-58-7 |

| Molecular Formula | C6H7N3O3 |

| Molecular Weight | 169.14 g/mol |

| Appearance | Solid (form may vary) |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-carbamoylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6(12)4-1-2-9(8-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWZEEMMYTYUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Carbamoyl 1h Pyrazol 1 Yl Acetic Acid

Development of Novel Synthetic Pathways for 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid

The construction of the this compound molecule hinges on the formation of the pyrazole (B372694) ring and the introduction of the acetic acid and carbamoyl (B1232498) functionalities at the appropriate positions.

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of this compound suggests a disconnection of the N1-C bond of the pyrazole ring. This leads to two key precursors: a substituted hydrazine (B178648) and a functionalized 1,3-dicarbonyl compound or its equivalent. mdpi.com The acetic acid side chain can be introduced via N-alkylation of a pre-formed pyrazole, or it can be part of the hydrazine precursor.

Retrosynthetic Pathway A: Disconnection at the N1-acetic acid bond points to 3-carbamoyl-1H-pyrazole and a two-carbon electrophile, such as ethyl bromoacetate. The 3-carbamoyl-1H-pyrazole itself can be derived from the reaction of hydrazine with a suitable three-carbon synthon bearing the carbamoyl group.

Retrosynthetic Pathway B: A more common and often more regioselective approach involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. nih.gov In this case, the retrosynthetic disconnection would involve breaking the two C-N bonds of the pyrazole ring. This identifies hydrazineacetic acid (or its ester derivative) and a dicarbonyl compound equivalent that would provide the 3-carbamoyl functionality. A plausible precursor is ethyl 2-formyl-3-oxopropanoate, which upon reaction with hydrazineacetic acid would form the pyrazole ring with the desired substituents.

A key precursor for the carbamoyl group at the C3 position is often a cyano group, which can be hydrolyzed to the corresponding amide. Therefore, a likely precursor to the target molecule is 2-(3-cyano-1H-pyrazol-1-yl)acetic acid, which can be synthesized and then converted to the final product.

| Precursor Molecule | Synthetic Utility |

| Hydrazineacetic acid ethyl ester | Provides the N1-acetic acid ester moiety. |

| Ethyl 2-cyano-3-oxopropanoate | A 1,3-dicarbonyl equivalent for constructing the pyrazole ring with a cyano group at the C3 position. |

| 3-Carbamoyl-1H-pyrazole | An intermediate for direct N-alkylation. |

| Ethyl bromoacetate | An alkylating agent for introducing the acetic acid ester group. |

Optimization of Reaction Conditions and Yield

The synthesis of substituted pyrazoles often requires careful optimization of reaction conditions to maximize yield and regioselectivity. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone reaction. nih.gov

For the synthesis of this compound, a plausible route involves the reaction of ethyl hydrazineacetate with a suitable 1,3-dicarbonyl precursor. The choice of solvent, temperature, and catalyst can significantly impact the outcome. Acidic conditions, often using acetic acid, are commonly employed to facilitate the condensation and subsequent cyclization. nih.govnih.gov Alternatively, base-catalyzed N-alkylation of a pre-formed 3-carbamoyl-1H-pyrazole with an acetic acid derivative can be employed.

Optimization studies for similar pyrazole syntheses have explored various parameters. For instance, in the synthesis of related pyrazole derivatives, different solvents such as ethanol, DMF, and DMSO have been investigated, with polar aprotic solvents sometimes offering better regioselectivity. nih.gov The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some cases. mdpi.com

A study on the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones provides a relevant example of reaction optimization for a multi-component reaction involving pyrazole formation. researchgate.net The optimization of catalyst, solvent, and temperature was crucial for achieving high yields.

| Parameter | Condition | Effect on Yield/Selectivity |

| Solvent | Ethanol, Acetic Acid, DMF, DMSO | Can influence reaction rate and regioselectivity. Acetic acid often serves as both solvent and catalyst. nih.govnih.gov |

| Catalyst | Mineral acids (HCl), Organic acids (Acetic Acid), Lewis acids | Acid catalysts are typically required for the condensation step. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but may decrease selectivity. |

| Reaction Time | Varies from hours to days | Monitored by TLC to determine completion. |

Chemo- and Regioselectivity in Synthesis

A significant challenge in the synthesis of N-substituted pyrazoles from monosubstituted hydrazines is the potential for the formation of two regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the substituent on the hydrazine can end up at either the N1 or N2 position of the pyrazole ring.

In the context of synthesizing this compound, the reaction of hydrazineacetic acid with a precursor like ethyl 2-formyl-3-oxobutanoate could yield both the desired 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov Generally, the more nucleophilic nitrogen of the hydrazine (the one not attached to the electron-withdrawing acetic acid group) will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound.

Studies on the N-alkylation of 3-substituted pyrazoles have shown that the regioselectivity can be controlled by the choice of base and solvent. figshare.com For instance, using K2CO3 in DMSO has been reported to favor N1-alkylation for a range of 3-substituted pyrazoles. figshare.com The presence of an electron-withdrawing group at the 3-position, such as the carbamoyl group, tends to direct alkylation to the N1 position due to electronic effects. nih.gov

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound, namely the carboxylic acid and the primary amide, offer multiple avenues for further chemical modification.

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard coupling methods can be employed to convert it into a wide array of amides and esters.

Amidation: The reaction of the carboxylic acid with various amines in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can generate a library of amide derivatives. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The synthesis of pyrazole-3-carboxamide derivatives has been reported through the reaction of pyrazole carboxylic acids with amines. nih.gov

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common method for preparing simple alkyl esters. athabascau.ca For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol. beilstein-journals.org Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield esters.

| Reaction | Reagents and Conditions | Product |

| Amidation | Amine, EDC, HOBt, DMF, rt | N-Substituted 2-(3-carbamoyl-1H-pyrazol-1-yl)acetamide |

| Esterification (Fischer) | Alcohol, H2SO4 (cat.), reflux | Alkyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate |

| Esterification (via acid chloride) | 1. SOCl2 or (COCl)2; 2. Alcohol, pyridine | Alkyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate |

Modifications of the Pyrazole Ring System

The pyrazole ring itself can undergo various chemical transformations, although these are generally less straightforward than modifications of the functional groups.

Electrophilic Substitution: The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The C4 position is the most susceptible to electrophilic attack. pharmaguideline.com Reactions such as nitration, halogenation, and sulfonation can introduce new functional groups onto the pyrazole core. However, the presence of the deactivating carbamoyl and acetic acid groups might require harsh reaction conditions.

Modification of the Carbamoyl Group: The primary amide of the carbamoyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, leading to 2-(3-carboxy-1H-pyrazol-1-yl)acetic acid. libretexts.org Dehydration of the amide using reagents like phosphorus pentoxide (P2O5) or thionyl chloride can yield the corresponding nitrile, 2-(3-cyano-1H-pyrazol-1-yl)acetic acid.

Catalyst-Assisted Synthetic Approaches

The synthesis of this compound and its derivatives can be significantly improved by the use of catalysts. Catalysis can enhance reaction rates, improve yields, and increase selectivity, often under milder reaction conditions than non-catalytic methods.

A key step in the synthesis of the title compound is the N-alkylation of the pyrazole ring. While this reaction can be performed using a base, catalyst-assisted methods offer several advantages. For instance, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the pyrazole and an alkylating agent in a biphasic system, often leading to higher yields and simpler work-up procedures.

Transition metal catalysts have also been employed for the N-alkylation of pyrazoles. For example, copper-catalyzed N-arylation and N-alkylation reactions have been developed, offering a broad substrate scope and good functional group tolerance. Similarly, palladium-catalyzed cross-coupling reactions can be used to introduce the acetic acid moiety onto the pyrazole nitrogen.

In the context of diversifying the carbamoyl group, catalysts play a crucial role in amidation reactions. The conversion of the corresponding carboxylic acid to an amide can be efficiently catalyzed by a variety of reagents, including boric acid derivatives and transition metal complexes. These catalysts activate the carboxylic acid, facilitating its reaction with an amine and often avoiding the need for stoichiometric activating agents. A copper-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles has been reported, providing a novel route to such derivatives.

Table 2: Catalyst-Assisted Reactions in the Synthesis and Derivatization

| Reaction | Catalyst | Reagents and Conditions | Advantage | Reference |

| N-alkylation of pyrazole | Phase-transfer catalyst (e.g., TBAB) | Ethyl bromoacetate, K₂CO₃, MeCN, reflux | Improved reaction rate and yield in a biphasic system. | |

| N-alkylation of pyrazole | CuI | Ethyl iodoacetate, base, solvent | Broad substrate scope and functional group tolerance. | |

| Amidation of pyrazole carboxylic acid | Boronic acid derivatives | Amine, dehydrating conditions | Avoids stoichiometric activating agents. | |

| Oxidative Amidation | Copper catalyst | Carboxylic acid, Azole, O₂ | Direct formation of amides from nonactivated carboxylic acids. | |

| Suzuki-Miyaura Coupling | Palladium catalyst | Pyrazoleboronic acid, haloacetic acid derivative, base | Formation of C-N bond under mild conditions. | cymitquimica.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of this compound can be made more environmentally benign through several strategies.

One key aspect is the choice of solvent. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical carbon dioxide. For example, the cyclocondensation reaction to form the pyrazole ring can often be carried out in water, which is non-toxic, non-flammable, and readily available. scirp.org The use of aqueous media can also simplify product isolation.

The use of recyclable catalysts is another important principle of green chemistry. Heterogeneous catalysts, such as zeolites or polymer-supported catalysts, can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, solid acid catalysts have been used for the synthesis of pyrazoles, offering an environmentally friendly alternative to traditional mineral acids.

Energy efficiency can be improved by using alternative energy sources such as microwave irradiation or ultrasound. These techniques can significantly reduce reaction times and often lead to higher yields and purer products compared to conventional heating methods. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. The synthesis of pyrazoles via 1,3-dipolar cycloaddition of a diazo compound with an alkyne is an example of an atom-economical reaction.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

| Use of Green Solvents | Performing reactions in water or ethanol. | Reduced toxicity and environmental impact. | scirp.org |

| Recyclable Catalysts | Employing solid acid catalysts or polymer-supported reagents. | Ease of separation and reuse, minimizing waste. | |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation. | Shorter reaction times and often higher yields. | nih.gov |

| Atom Economy | Designing synthetic routes with high atom economy (e.g., cycloadditions). | Maximizes the incorporation of reactant atoms into the final product. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Detailed Structural Characterization

Spectroscopic analysis is fundamental to piecing together the molecular puzzle of a compound. However, specific datasets for 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid are not currently available.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While standard one-dimensional NMR provides basic information, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Such analyses would confirm the connectivity of the acetic acid moiety to the N1 position of the pyrazole (B372694) ring and definitively place the carbamoyl (B1232498) group at the C3 position. These experiments are critical for differentiating between potential isomers that could arise during synthesis. At present, no published studies detailing these multi-dimensional NMR correlations for this compound could be located.

For related, albeit more complex, pyrazole derivatives, ¹H and ¹³C NMR data have been published, but this information cannot be directly extrapolated to the specific title compound.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its chemical formula, C₆H₇N₃O₃. The molecular weight of this compound is 169.14 g/mol . The analysis of the isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C and ¹⁵N, would further corroborate the compound's composition. However, specific HRMS data, including measured mass-to-charge ratios and fragmentation patterns under techniques like electrospray ionization (ESI), have not been reported for this molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insight into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, a hypothetical FT-IR spectrum would be expected to show characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, indicative of strong hydrogen bonding.

N-H stretching vibrations for the primary amide group, usually appearing as two bands in the 3100-3500 cm⁻¹ range.

A C=O stretching vibration for the carboxylic acid, anticipated around 1700-1730 cm⁻¹.

A C=O stretching vibration for the amide (Amide I band), typically found between 1650 and 1680 cm⁻¹.

An N-H bending vibration for the amide (Amide II band) around 1550-1640 cm⁻¹.

C-N and C-O stretching vibrations in the fingerprint region.

A detailed analysis of the positions and breadths of these peaks could elucidate the hydrogen bonding network in the solid state, revealing whether the molecules form dimers through their carboxylic acid groups or engage in more complex networks involving the amide functionality. Despite these expectations, experimentally recorded and interpreted FT-IR or Raman spectra for this compound are absent from the scientific literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

A crystal structure determination for this compound would reveal how individual molecules arrange themselves in a crystalline lattice. This would provide a precise map of the intermolecular interactions, confirming the hydrogen bonding network hypothesized from vibrational spectroscopy. One could determine if the carboxylic acid and amide groups interact intra- or intermolecularly and identify any other non-covalent interactions, such as π-π stacking of the pyrazole rings, that contribute to the stability of the crystal structure.

Conformational Polymorphism Studies

It is possible for a single compound to crystallize in multiple different forms, a phenomenon known as conformational polymorphism. Each polymorph would have a unique crystal packing and potentially different physical properties. X-ray diffraction is the primary method for identifying and characterizing such polymorphs. A search of crystallographic databases, such as the Crystallography Open Database, did not yield any structural reports for this compound, indicating that its crystal structure has not been deposited or published. Studies on other flexible pyrazolone (B3327878) derivatives have shown that changes in substituents or linkers can significantly alter solid-state conformation, underscoring the need for experimental data.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomer Analysis

There is no published research or data available regarding the use of chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), for the analysis of stereoisomers of this compound. Although the molecule possesses a potential stereocenter depending on its synthesis and potential for atropisomerism, no studies have been performed to resolve or characterize its enantiomers or diastereomers using ECD or other chiroptical methods. Consequently, no data on its specific rotation, Cotton effects, or absolute configuration exists in the current body of scientific literature.

Table 1: Chiroptical Spectroscopy Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation ([α]D) | Data not available |

| Wavelength of Cotton Effects (nm) | Data not available |

| Sign of Cotton Effects | Data not available |

| Method | Data not available |

As of the latest search, no experimental or theoretical chiroptical data has been reported for this compound.

Solution-State Conformational Analysis (e.g., NOESY, Molecular Dynamics Simulations)

Detailed studies on the solution-state conformational preferences of this compound are absent from the scientific literature. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which would provide insights into the spatial proximity of protons and thus the molecule's preferred three-dimensional structure in solution, have not been reported for this compound. Similarly, computational studies employing molecular dynamics (MD) simulations to understand the dynamic behavior and conformational landscape of the molecule in different solvents have not been published. Such analyses would be crucial for understanding its interactions in a biological or chemical system.

Table 2: Solution-State Conformational Analysis Data for this compound

| Technique | Key Findings / Parameters |

|---|---|

| NOESY | No reported through-space correlations or conformational assignments. |

| Molecular Dynamics Simulations | No reported studies on conformational stability, solvent effects, or dynamic behavior. |

The conformational preferences and dynamic behavior of this molecule in solution remain uncharacterized in the public domain.

Computational and Theoretical Investigations of 2 3 Carbamoyl 1h Pyrazol 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a detailed view of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a molecule's geometry, electronic properties, and reactivity. For pyrazole (B372694) derivatives, DFT has been employed to optimize molecular structures and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. In studies of similar pyrazole-carboxamide compounds, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine these electronic properties. researchgate.net These calculations help in understanding the charge transfer properties within the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrazole Derivative Note: This data is representative of findings for similar pyrazole compounds and illustrates the type of information gained from DFT studies.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are employed to determine various thermochemical properties. DFT methods are a prominent class of ab initio calculations. nih.gov These methods can be used to calculate properties such as binding energies, which are crucial for understanding the stability of molecular complexes. researchgate.net For instance, DFT has been used to calculate the binding energies of pyridylpyrazole derivatives, providing insight into their stability. nih.gov While specific thermochemical data for 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid is not extensively documented, the established methodologies allow for the theoretical prediction of its heat of formation, entropy, and Gibbs free energy. Such calculations are vital for predicting the spontaneity and equilibrium of potential reactions involving the compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.govmdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. nih.govmdpi.com

Green regions signify neutral or zero potential. nih.gov

For this compound, the MEP surface would be expected to show strong negative potential (red) around the oxygen atoms of the carboxylic acid and carbamoyl (B1232498) groups, as well as the sp2 hybridized nitrogen atoms of the pyrazole ring. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the amide group would exhibit a strong positive potential (blue), marking them as sites for nucleophilic interaction.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a molecule (ligand) might interact with a biological target, typically a protein. nih.gov

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov This method is crucial for identifying potential drug candidates. Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets.

For example, pyrazole-carboxamide derivatives have been docked with carbonic anhydrase enzymes (hCA I and hCA II). nih.gov These studies revealed that the compounds could bind within the active site, forming key interactions with amino acid residues like Phe131 and Val135, and in some cases, coordinating with the essential Zn²+ ion. nih.gov Similarly, other pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor (EGFR) kinase, a target in cancer therapy. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the protein's active site.

Table 2: Examples of Molecular Docking Interactions with Pyrazole Derivatives Note: This table summarizes findings from various studies on pyrazole-based compounds to illustrate common interaction patterns.

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Pyrazole-Carboxamides | Carbonic Anhydrase II (hCA II) | Phe131, Val135, Pro202 | Hydrophobic Interactions nih.gov |

| Thiazolyl-Pyrazoles | EGFR Kinase | Not Specified | Binding Affinity (-3.4 kcal/mol) nih.gov |

| Pyrazole-Benzimidazolones | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Not Specified | QSAR Modeling biointerfaceresearch.com |

| Pyrazole Acetic Acids | CRTh2 Receptor | Not Specified | Structure-Activity Relationship nih.gov |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. nih.govgrafiati.com This model is built by analyzing the common features of a set of known active compounds. nih.gov

Once a pharmacophore model is generated, it can be used as a 3D query in a process called virtual screening. nih.gov Virtual screening involves searching large databases of chemical compounds to identify other molecules that fit the pharmacophore model. nih.gov This approach allows researchers to rapidly screen millions of compounds and prioritize a smaller, more manageable number for experimental testing. This methodology has been successfully applied to pyrazole-containing scaffolds to discover novel inhibitors for targets such as human carbonic anhydrase II (hCA II) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov The process helps in identifying new chemical scaffolds that may have improved potency or better pharmacokinetic properties.

Table 3: Illustrative Pharmacophore Features for a Pyrazole-Based Inhibitor Note: This table is based on general principles of pharmacophore modeling applied to inhibitor design.

| Pharmacophore Feature | Potential Corresponding Group on the Compound |

| Hydrogen Bond Donor | -NH of carbamoyl, -OH of carboxylic acid |

| Hydrogen Bond Acceptor | C=O of carbamoyl, C=O of carboxylic acid, pyrazole nitrogens |

| Hydrophobic Region | Pyrazole ring |

| Negative Ionizable | Carboxylate group (-COO⁻) |

Binding Free Energy Calculations

Binding free energy calculations are crucial in computational drug design for predicting the affinity of a ligand for its biological target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding of a small molecule to a protein. These calculations are typically performed on snapshots from molecular dynamics simulations.

For pyrazole derivatives, which are known to target various proteins such as kinases and enzymes, binding free energy calculations help in understanding the key interactions driving binding and in optimizing lead compounds. For instance, in studies of pyrazole-based inhibitors targeting specific enzymes, MM/PBSA calculations have been used to dissect the energetic contributions of different residues in the binding pocket. mdpi.com

A hypothetical binding free energy calculation for this compound interacting with a target protein might yield data similar to that shown in the table below. Such data provides a quantitative estimate of the binding affinity and can guide further structural modifications to improve potency.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -5.2 |

| Binding Free Energy (ΔG_bind) | -35.0 |

This table represents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its conformational flexibility and the influence of its environment, such as a solvent. For a molecule like this compound, MD simulations can reveal its preferred conformations in solution, the stability of its interactions with a target protein, and the role of water molecules in mediating these interactions. eurasianjournals.com

In numerous studies of pyrazole derivatives, MD simulations have been employed to validate docking poses and to assess the stability of ligand-protein complexes. mdpi.comrsc.orgnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to ensure the stability of the simulation. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions that may be important for ligand binding or protein function.

A typical MD simulation study on a pyrazole derivative complexed with a protein would generate data that can be summarized as follows:

| Simulation Parameter | Observation |

| Simulation Time | 100 ns |

| System Stability (Ligand RMSD) | Stable after 10 ns, with fluctuations < 2 Å |

| Protein Stability (Backbone RMSD) | Reached equilibrium around 15 ns, plateauing at ~2.5 Å |

| Key Interactions Maintained | Hydrogen bonds between the carbamoyl group and specific residues; π-π stacking of the pyrazole ring. |

This table contains representative findings from MD simulations of pyrazole derivatives to illustrate the type of information obtained. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent molecules.

For pyrazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory activity against various targets. tandfonline.comnih.govtandfonline.com These studies often use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical model that can predict the activity of new analogs.

For example, a 2D-QSAR study on a series of pyrazole-4-carboxamides as Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory activity. tandfonline.comtandfonline.com A hypothetical QSAR model for a series of compounds including this compound might look like the equation below, with the corresponding statistical parameters indicating the model's predictive power.

Hypothetical QSAR Model:

pIC₅₀ = 0.65 * (LogP) - 0.23 * (Molecular Weight) + 1.54 * (H-bond Donors) + C

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.85 |

| q² (Cross-validated r²) | 0.78 |

| pred_r² (External validation) | 0.75 |

The equation and table above are illustrative examples of a QSAR model and its validation statistics, based on published studies on pyrazole derivatives. tandfonline.comtandfonline.com Such models can effectively guide the synthesis of new derivatives with potentially enhanced biological activity.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the molecular mechanisms of interaction and biological target engagement for the chemical compound This compound .

Extensive searches for data pertaining to enzyme inhibition and activation, receptor binding and modulation, and protein-ligand interaction profiling for this specific molecule have not yielded any published research findings. Consequently, details on its kinetic analysis, identification of enzyme substrates, active site interactions, receptor affinity, or its potential role as an agonist, antagonist, or allosteric modulator are not available. Furthermore, there are no public records of its characterization using techniques such as surface plasmon resonance or isothermal titration calorimetry.

While research exists for other pyrazole-containing compounds, the strict focus on "this compound" as per the user's request means that no data can be presented in the specified article format.

Molecular Mechanisms of Interaction and Biological Target Engagement

Cellular Uptake and Subcellular Localization Studies (in vitro)

Currently, there is a notable absence of published in vitro studies that specifically detail the cellular uptake and subcellular localization of 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid. However, by examining research on structurally related pyrazole (B372694) and acetic acid-containing compounds, we can infer potential mechanisms and compartmentalization.

The cellular entry of small molecules is governed by their physicochemical properties, such as lipophilicity and the presence of functional groups that can interact with transport proteins. The pyrazole ring, a common scaffold in medicinal chemistry, is known to influence a compound's lipophilicity and solubility, which are key determinants of its ability to passively diffuse across the lipid bilayer of cell membranes. nih.gov Modifications to the pyrazole ring structure have been shown to significantly impact binding affinity and cellular interactions. nih.gov

The presence of an acetic acid moiety introduces the possibility of carrier-mediated transport. Specifically, monocarboxylate transporters (MCTs) are a family of proteins responsible for the transport of small monocarboxylic acids like pyruvate (B1213749) and lactate (B86563) across cellular membranes. It is plausible that this compound could be a substrate for one or more MCTs, a mechanism that would facilitate its entry into the cell. For instance, studies on other acetic acid-containing drugs have pointed to the involvement of such transporters.

Once inside the cell, the subcellular destination of a compound is dictated by its molecular targets and physicochemical characteristics. Research on various pyrazole derivatives has revealed a diverse range of subcellular localizations, which are linked to their specific mechanisms of action. For example, some pyrazole-based inhibitors have been found to target mitochondrial proteins. nih.gov A notable example is a class of pyrazole derivatives designed to inhibit the mitochondrial pyruvate carrier (MPC), suggesting their accumulation within the mitochondria to exert their effect. nih.gov

Conversely, a significant number of pyrazole derivatives function as kinase inhibitors, targeting proteins that are active in the cytoplasm and/or the nucleus. mdpi.commdpi.com These include inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which play crucial roles in cell cycle regulation and signaling pathways originating from the cell membrane and propagating through the cytoplasm to the nucleus. mdpi.com Furthermore, some pyrazole carboxamide derivatives have been shown to interact directly with DNA, which would necessitate their transport into the nucleus. nih.govjst.go.jp

Given the lack of direct experimental data for this compound, the following table summarizes the types of in vitro studies that would be necessary to elucidate its cellular uptake and localization, based on methodologies used for analogous compounds.

| Type of Study | Methodology | Information Gained | Relevance to this compound |

| Cellular Uptake Kinetics | Incubation of cultured cells with the compound followed by quantification using LC-MS/MS. | Rate of uptake, saturation kinetics (to distinguish between passive diffusion and active transport). | Would determine the efficiency and mechanism of entry into cells. |

| Transporter Inhibition Assays | Co-incubation with known inhibitors of specific transporters (e.g., MCT inhibitors). | Identification of specific transporters involved in uptake. | Would clarify if it utilizes protein channels for cellular entry. |

| Subcellular Fractionation | Isolation of cellular organelles (e.g., mitochondria, nucleus, cytosol) followed by quantification of the compound in each fraction. | Distribution of the compound among different subcellular compartments. | Would reveal the primary sites of action or accumulation. |

| Fluorescence Microscopy | Synthesis of a fluorescently-tagged analog of the compound and imaging its localization in live or fixed cells. | Direct visualization of the compound's distribution within the cell. | Would provide spatial information on its subcellular destination. |

Pathway Analysis and Molecular Network Perturbation

Specific studies on the pathway analysis and molecular network perturbation by this compound are not currently available in the public domain. However, the extensive research on related pyrazole-containing molecules provides a framework for predicting its likely biological impact. Pyrazole derivatives are well-documented as modulators of various signaling pathways, primarily through the inhibition of protein kinases. mdpi.com

The pyrazole scaffold is a key feature in numerous approved and investigational kinase inhibitors. mdpi.comrsc.org These inhibitors can affect a wide array of signaling cascades critical for cell proliferation, survival, and inflammation. For instance, different pyrazole derivatives have been shown to inhibit Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and the B-Raf proto-oncogene, serine/threonine kinase (BRAF). mdpi.com Inhibition of these kinases can lead to the downregulation of downstream signaling pathways, such as the JAK-STAT pathway, which is crucial for cytokine signaling, and the MAPK/ERK pathway, which is central to cell growth and division.

A study on a novel pyrazole carboxamide demonstrated its ability to affect the tricarboxylic acid (TCA) cycle pathway within the mitochondria by downregulating the expression of several genes, including one encoding a subunit of succinate (B1194679) dehydrogenase (SDH). acs.org This highlights that not all pyrazole derivatives act on kinases and that their effects can extend to metabolic pathways.

Furthermore, research on a compound with a phenoxyacetic acid structure, which shares a functional group with this compound, revealed its capacity to inhibit the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This pathway is fundamental in embryonic development and its dysregulation is implicated in cancer. The inhibitor was shown to disrupt the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9), leading to the downregulation of oncogenic target genes. nih.gov

The potential molecular network perturbations caused by this compound could be elucidated through a variety of high-throughput "omics" techniques. Transcriptomic analysis (e.g., RNA-sequencing) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics could uncover shifts in cellular metabolism. Integrating these datasets would provide a comprehensive view of the cellular response to the compound.

The following table outlines the potential pathways that could be affected by this compound, based on the activities of structurally similar compounds.

| Potential Pathway | Key Molecular Targets | Predicted Effect | Evidence from Related Compounds |

| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs) | G1/S or G2/M phase cell cycle arrest. | Pyrazole derivatives have been developed as potent CDK inhibitors. nih.gov |

| Inflammatory Signaling | Janus Kinases (JAKs), Mitogen-Activated Protein Kinases (MAPKs) | Reduction in pro-inflammatory cytokine production and signaling. | Pyrazole-based compounds are known inhibitors of JAK and other inflammatory kinases. mdpi.com |

| Cancer Growth Signaling | Epidermal Growth Factor Receptor (EGFR), B-Raf | Inhibition of tumor cell proliferation and survival. | Numerous pyrazole-containing drugs target key oncogenic kinases like EGFR and BRAF. mdpi.com |

| Mitochondrial Metabolism | Succinate Dehydrogenase (SDH), Mitochondrial Pyruvate Carrier (MPC) | Alteration of cellular energy production and metabolism. | Pyrazole carboxamides have been shown to inhibit SDH, and other pyrazoles target the MPC. nih.govacs.org |

| Wnt/β-catenin Signaling | β-catenin/BCL9 protein-protein interaction | Downregulation of Wnt target genes involved in cell proliferation. | A phenoxyacetic acid derivative has been shown to inhibit this pathway. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design and Synthesis of Analogs for SAR Exploration

The exploration of the structure-activity relationships of 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid fundamentally relies on the systematic design and synthesis of its analogs. The synthetic strategies for pyrazole (B372694) derivatives are well-established and often involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For the target molecule and its analogs, a common synthetic route would involve the reaction of a suitably substituted hydrazine with a β-ketoester or a similar precursor to form the pyrazole ring, followed by functional group manipulations.

One potential synthetic pathway to generate analogs of this compound involves the initial construction of the pyrazole-3-carboxamide core, followed by N-alkylation to introduce the acetic acid side chain. For instance, the reaction of a substituted hydrazine with a cyano-containing precursor can yield a 3-aminopyrazole, which can then be converted to the desired 3-carbamoyl derivative. Subsequent alkylation of the N1 position of the pyrazole ring with an appropriate haloacetic acid ester, followed by hydrolysis, would furnish the final acetic acid analog. This approach allows for the introduction of a variety of substituents on the pyrazole ring and the modification of the acetic acid chain to explore their impact on biological activity.

A study on pyrazole-aromatic containing carboxamides as succinate (B1194679) dehydrogenase (SDH) inhibitors provides a relevant synthetic scheme for related compounds. nih.gov Although not identical to the target molecule, the synthesis of these analogs demonstrates the feasibility of creating a library of pyrazole carboxamides for SAR studies. The general approach involves the reaction of a pyrazole-carbonyl chloride with a substituted aniline (B41778) to form the carboxamide linkage. researchgate.net This methodology could be adapted to synthesize analogs of this compound where the carbamoyl (B1232498) group is modified.

The following table outlines a hypothetical set of analogs that could be synthesized to explore the SAR of this compound, based on common synthetic modifications found in the literature for pyrazole derivatives.

| Analog | R1 (at N1) | R2 (at C3) | Synthetic Rationale |

|---|---|---|---|

| Target Compound | -CH2COOH | -CONH2 | Baseline for SAR comparison. |

| Analog 1 | -CH3 | -CONH2 | Investigate the role of the acetic acid moiety. |

| Analog 2 | -CH2COOH | -COOH | Assess the impact of the carbamoyl group versus a carboxylic acid. |

| Analog 3 | -CH2COOH | -CN | Explore the effect of a cyano group as a carboxamide isostere. |

| Analog 4 | -CH2CONH2 | -CONH2 | Evaluate the contribution of the carboxylic acid's acidity. |

Identification of Key Pharmacophoric Features

The pharmacophoric features of a molecule are the essential spatial and electronic characteristics necessary for its interaction with a specific biological target. For this compound, the key pharmacophoric elements are likely to be the pyrazole ring itself, the N1-acetic acid group, and the C3-carbamoyl group.

The pyrazole ring serves as a rigid scaffold that properly orients the pendant functional groups for interaction with a receptor or enzyme active site. The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. frontiersin.org

The N1-acetic acid moiety is a critical feature, with the carboxylic acid group being a potential hydrogen bond donor and acceptor, as well as a-negatively charged group at physiological pH. This anionic character is often crucial for binding to cationic pockets in biological targets. In a study of pyrazole acetic acids as CRTh2 antagonists, the acetic acid group was found to be a key pharmacophoric element for activity. nih.gov

The C3-carbamoyl group provides additional hydrogen bonding capabilities through its amide NH2 and carbonyl oxygen. The presence of this group can significantly influence the binding affinity and selectivity of the molecule. In research on pyrazole and imidazole (B134444) carboxamides as cannabinoid-1 (CB1) antagonists, the carboxamide moiety was shown to be an important part of the pharmacophore. jocpr.com

A hypothetical pharmacophore model for this compound, based on its functional groups, would include:

A heterocyclic aromatic ring (the pyrazole).

A hydrogen bond donor (the pyrazole NH).

Two hydrogen bond acceptors (the pyrazole nitrogens).

A hydrogen bond donor/acceptor and a negative ionizable feature (the acetic acid).

A hydrogen bond donor and acceptor (the carbamoyl group).

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the pyrazole ring and its side chains.

Modifications of the N1-Acetic Acid Moiety: The length and nature of the N1-substituent are critical. In a study on pyrazole acetic acids as CRTh2 antagonists, variations in the acetic acid side chain led to significant changes in potency. nih.gov Replacing the carboxylic acid with an amide or an ester would eliminate the negative charge and alter the hydrogen bonding pattern, which would likely have a profound effect on activity.

Modifications of the C3-Carboxamide Group: Alterations to the C3-carbamoyl group can also impact activity and selectivity. For example, replacing the primary amide with a secondary or tertiary amide would change the hydrogen bonding capacity and introduce steric bulk, which could either enhance or diminish binding to a target. The conversion of the carboxamide to a carboxylic acid or a cyano group would also significantly alter the electronic and steric properties of this position. nih.gov

The following table summarizes the expected influence of various substituents on the biological activity of this compound, based on general principles of medicinal chemistry and findings from related pyrazole derivatives.

| Modification | Position | Expected Effect on Activity | Rationale |

|---|---|---|---|

| Esterification of acetic acid | N1 | Likely decrease | Loss of negative charge and altered H-bonding. |

| Conversion of carbamoyl to carboxylic acid | C3 | Activity may change or switch to a different target | Introduction of a second acidic center. |

| Introduction of a methyl group | C4 or C5 | Potentially increase or decrease | Steric and electronic effects on ring conformation and binding. |

| N-alkylation of carbamoyl group | C3 | Potentially decrease | Loss of H-bond donor and increased steric hindrance. |

Correlation of Structural Modifications with Mechanistic Pathways

The structural features of this compound and its analogs can be directly correlated with their potential mechanisms of action. The specific arrangement of functional groups dictates which biological targets the molecule can interact with and how it modulates their function.

For instance, the presence of the N1-acetic acid group makes this class of compounds potential antagonists of receptors that recognize endogenous acidic ligands. The study on pyrazole acetic acids as CRTh2 antagonists demonstrated that this structural motif could effectively block the receptor, preventing the binding of its natural ligand, prostaglandin (B15479496) D2. nih.gov The mechanism, in this case, is competitive antagonism at the receptor level.

The 3-carbamoyl group, in conjunction with the pyrazole core, is a feature found in some enzyme inhibitors. For example, pyrazole carboxamides have been investigated as inhibitors of succinate dehydrogenase (SDH). nih.gov The mechanism of action for these compounds involves binding to the active site of the enzyme, thereby blocking its catalytic activity. A study on the mechanism of action of a pyrazole carboxamide against Rhizoctonia solani revealed that the compound could destroy the fungal cell wall and membranes, and decrease the mitochondrial membrane potential, indicating that it targets cellular respiration. nih.gov

Rational Design Principles for Optimized Analogs

The rational design of optimized analogs of this compound involves a multi-faceted approach that leverages SAR data, computational modeling, and an understanding of the target's structure and function.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the target's active site. This information can then guide the design of new analogs with improved binding affinity and selectivity. For example, if a hydrophobic pocket is identified near the C4 or C5 position of the pyrazole ring, analogs with lipophilic substituents at these positions could be designed to enhance binding. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential chemical features required for activity and their spatial arrangement. New analogs can then be designed to fit this pharmacophore. For instance, a pharmacophore model for pyrazole-based inhibitors might specify the distances and angles between the hydrogen bond donors and acceptors of the pyrazole ring, the carbamoyl group, and the acetic acid moiety. nih.gov

Isosteric Replacement: Isosteric replacement is a common strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties. For example, the carbamoyl group (-CONH2) could be replaced by a sulfonamide group (-SO2NH2) to explore potential changes in activity and pharmacokinetic properties.

Scaffold Hopping: This strategy involves replacing the central pyrazole core with other heterocyclic scaffolds while retaining the key pharmacophoric groups (the acetic acid and carbamoyl moieties). This can lead to the discovery of novel chemical series with improved properties.

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to enhance its biological activity, selectivity, and drug-like properties for a desired therapeutic application.

Preclinical in Vitro and Mechanistic in Vivo Studies

Cell-Based Assays for Target Validation and Functional Response

Cell-based assays are fundamental in early-stage drug discovery to understand how a compound affects cellular processes and to validate its interaction with its intended molecular target within a biological context.

Reporter Gene Assays

Reporter gene assays are a common tool to study the activity of a specific signaling pathway or the transcriptional regulation of a target gene. In the context of a novel compound like 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid, these assays would be used to determine if the compound can modulate a particular pathway of interest. This is achieved by introducing a reporter gene (e.g., luciferase or β-galactosidase) into a cell line, where the expression of the reporter is controlled by a genetic element that responds to the signaling pathway being investigated. A change in the reporter signal in the presence of the compound would indicate a modulatory effect.

Cell Viability and Proliferation Assays (Mechanistic Focus)

These assays are critical to assess the impact of a compound on cell survival and growth. Beyond a simple toxicity screen, a mechanistic focus would involve evaluating the compound across a panel of different cell lines, for instance, cancer cells versus normal cells, to identify any selective effects. Techniques such as MTT or MTS assays, which measure metabolic activity, or direct cell counting methods would be employed. A dose-response curve would be generated to determine the concentration at which the compound affects cell viability.

Assays for Apoptosis and Necrosis Pathway Elucidation

Should a compound demonstrate effects on cell viability, it is crucial to understand the mechanism of cell death. Assays for apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are used for this purpose. Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells. Furthermore, the activation of key proteins in the apoptotic cascade, such as caspases, could be measured to elucidate the specific pathway of action.

Biochemical Assays for Molecular Target Engagement

Biochemical assays are performed to confirm the direct interaction between a compound and its purified molecular target, free from the complexities of a cellular environment. These assays are essential for confirming that the compound's effects observed in cells are due to the intended molecular interaction. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics of the compound to its target protein. Enzyme inhibition assays would be relevant if the target is an enzyme, to quantify the compound's inhibitory potency (e.g., IC50 value).

Mechanistic Animal Models (e.g., target engagement, biomarker modulation, without efficacy claims)

Mechanistic animal models are employed to bridge the gap between in vitro findings and potential in vivo effects. These studies are not designed to demonstrate therapeutic efficacy but to confirm that the compound can reach its target in a living organism and exert the expected molecular effect.

Pharmacodynamic Marker Identification and Validation

Pharmacodynamic (PD) markers are measurable indicators of a biological effect of a drug. In the context of a mechanistic animal model, researchers would administer this compound to animals and then measure changes in specific biomarkers in tissues or blood. For example, if the compound is designed to inhibit a particular kinase, a PD marker could be the phosphorylation level of a downstream substrate of that kinase. Validating that the compound can modulate these markers in a dose-dependent manner provides crucial evidence of target engagement in vivo.

Investigation of Molecular Pathways in vivo

There is no specific information available in the published scientific literature regarding the in vivo investigation of molecular pathways for this compound. Research on analogous pyrazole (B372694) acetic acid structures suggests that compounds of this class have been explored for their potential to act as CRTh2 antagonists, a G-protein coupled receptor involved in allergic inflammation. nih.govnih.gov However, without direct studies on this compound, any discussion of its specific in vivo molecular targets or pathway engagement would be speculative.

In Vitro and In Situ Metabolism Studies (Enzymatic Degradation, Metabolite Identification)

Detailed studies on the in vitro and in situ metabolism of this compound have not been reported in the scientific literature. Information regarding its enzymatic degradation and the identity of its metabolites is currently unavailable. General metabolic pathways for pyrazole-containing compounds can involve oxidation, N-dealkylation, or conjugation, but specific data for this compound is absent.

Data Tables

Due to the absence of specific experimental data for this compound in the requested areas, no data tables can be generated.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For "2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid", various chromatographic methods are essential for assessing its purity and for its isolation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds like "this compound". Due to the compound's polar nature, stemming from the carboxylic acid and carbamoyl (B1232498) functional groups, reversed-phase HPLC (RP-HPLC) is a particularly suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-silica column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acid, such as trifluoroacetic acid or formic acid, in the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from any impurities with different polarities.

Detection is commonly achieved using a UV-Vis detector, as the pyrazole (B372694) ring system is expected to have a chromophore that absorbs in the UV region. The selection of an appropriate wavelength is critical for achieving high sensitivity and linearity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. A quantitative analysis of multicomponents by a single marker (QAMS) method can also be developed for simultaneous quantization of multiple related compounds. nih.gov

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic compounds. While "this compound" itself is not sufficiently volatile for direct GC analysis due to its high polarity and the presence of hydrogen-bonding groups, GC is invaluable for the detection and quantification of volatile byproducts and residual solvents from its synthesis.

Potential volatile impurities could include starting materials, reagents, or solvents used in the manufacturing process. Headspace GC, where the vapor phase above the sample is injected, is a common technique for this purpose as it avoids the introduction of non-volatile matrix components into the GC system. For less volatile or reactive impurities, derivatization to form more volatile and stable analogs may be necessary. chromatographyonline.com For example, the carboxylic acid group could be esterified.

GC analysis is typically performed using a capillary column with a stationary phase chosen based on the expected polarity of the impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector allows for the identification of unknown impurities based on their mass spectra and fragmentation patterns. researchgate.net

Preparative Chromatography for Compound Purification

When a highly pure sample of "this compound" is required for research or as a reference standard, preparative chromatography is employed. labcompare.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. lcms.cz

The method development for preparative HPLC typically begins at the analytical scale to optimize the separation conditions. labcompare.com Once a suitable stationary and mobile phase system is identified, the method is scaled up. Due to the polar nature of the target compound, reversed-phase preparative HPLC is a common approach. waters.com The collected fractions containing the purified compound are then typically subjected to a solvent removal process, such as lyophilization or evaporation, to yield the solid, purified product. Automated purification systems that combine preparative HPLC with mass spectrometry (MS) detection can streamline the purification of compound libraries. tarosdiscovery.com

Capillary Electrophoresis for High-Throughput Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and requires only minute sample volumes. wikipedia.org For a compound like "this compound", which possesses both an acidic (carboxylic acid) and a basic (pyrazole ring) character, CE provides a versatile analytical platform.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. libretexts.org The amphoteric nature of "this compound" means that its charge is pH-dependent. By carefully selecting the pH of the background electrolyte, the separation can be optimized. For instance, at a low pH, the carboxylic acid will be protonated (neutral), and the pyrazole ring may be protonated (positive), leading to migration towards the cathode. Conversely, at a high pH, the carboxylic acid will be deprotonated (negative), and the compound will migrate towards the anode. This pH-dependent mobility can be exploited to achieve excellent separation from impurities. For the analysis of heterocyclic amines, a low pH buffer has been shown to be effective. nih.govnih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the structural elucidation of metabolites and the analysis of trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying metabolites of "this compound" in complex biological matrices. nih.gov After separation by LC, the compound and its metabolites are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. In a tandem MS experiment (e.g., product ion scan), a specific parent ion is selected and fragmented, and the resulting fragment ions provide a structural fingerprint that can be used to identify the metabolite. youtube.com This is crucial for understanding the metabolic fate of the compound in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the identification of volatile and semi-volatile impurities that may be present in the compound. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer for identification based on their mass spectra. The fragmentation patterns of pyrazole derivatives in GC-MS have been studied and can aid in the identification of related impurities. researchgate.net

Future Directions and Emerging Research Avenues for 2 3 Carbamoyl 1h Pyrazol 1 Yl Acetic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of pyrazole (B372694) derivatives is well-established, with approved drugs targeting a range of conditions from cancer to inflammatory diseases. nih.govtandfonline.com Future research is poised to expand this scope by identifying and validating novel biological targets for 2-(3-carbamoyl-1H-pyrazol-1-yl)acetic acid and related compounds.

Emerging Targets:

Kinase Inhibitors: A significant number of pyrazole-containing drugs function as kinase inhibitors. nih.govnih.gov Future research will likely focus on developing derivatives that target novel or less-explored kinases implicated in cancer, autoimmune disorders, and neurodegenerative diseases. The development of highly selective inhibitors for specific kinases remains a key objective to minimize off-target effects. nih.gov

Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important therapeutic targets. Pyrazole-based compounds could be designed to modulate the activity of these enzymes, offering potential treatments for various cancers and genetic disorders.

Protein-Protein Interaction (PPI) Modulators: Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. The structural diversity of pyrazole derivatives makes them attractive scaffolds for designing small molecules that can interfere with these interactions, which are often implicated in diseases like cancer and Alzheimer's.

Ion Channel Modulators: Ion channels are crucial for a multitude of physiological processes, and their dysfunction is linked to various diseases. Pyrazole acetic acid derivatives could be investigated for their ability to modulate specific ion channels, potentially leading to new treatments for cardiovascular diseases, epilepsy, and pain.

Expansion into New Therapeutic Areas:

Neurodegenerative Diseases: The neuroprotective potential of pyrazole derivatives is an area of growing interest. nih.gov Research could focus on developing compounds that can cross the blood-brain barrier and target pathways involved in diseases such as Alzheimer's and Parkinson's.

Metabolic Disorders: With the global rise in obesity and diabetes, there is a pressing need for new therapeutic agents. Pyrazole-based compounds could be explored for their potential to modulate metabolic pathways and receptors involved in these conditions.